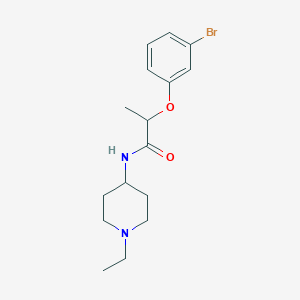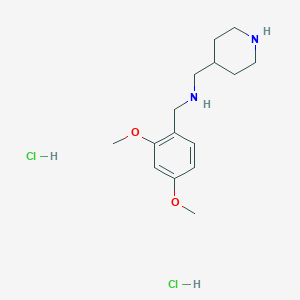![molecular formula C16H17BrN2O2S B4685742 1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4685742.png)
1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as BCTMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various cellular targets such as ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in the regulation of neurotransmitter release. It also interacts with 5-HT1A and 5-HT2A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound also modulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which play a crucial role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent antitumor activity and anxiolytic and antidepressant effects, making it a promising candidate for drug development. However, this compound also has some limitations. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Orientations Futures
There are several future directions for 1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine research. Firstly, the exact mechanism of action needs to be elucidated to understand how the compound exerts its therapeutic effects. Secondly, more studies are needed to investigate the potential side effects and toxicity of this compound. Thirdly, the compound's efficacy and safety need to be evaluated in animal models and clinical trials. Finally, the development of this compound-based drugs for cancer and mental health disorders could be a promising avenue for future research.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, anxiety, and depression. It has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to possess anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-21-14-4-2-13(3-5-14)18-6-8-19(9-7-18)16(20)15-10-12(17)11-22-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYKVRKVEASMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4685674.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685682.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4685687.png)
![N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4685698.png)
![N-1,3-benzodioxol-5-yl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4685699.png)

![N-[4-(difluoromethoxy)phenyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4685711.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4685715.png)


![methyl 5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4685739.png)
![N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4685746.png)
![3-fluoro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4685747.png)
![3-[(4-tert-butylbenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4685753.png)